Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Suzuki-Miyaura coupling C–C bond formation Heterocyclic chemistry

Researchers seeking efficient C-I bond reactivity in cross-coupling often face inconsistent yields with 3-bromo/chloro analogs. Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-50-6) addresses this with a 3-iodo group that provides superior oxidative addition rates in Suzuki-Miyaura couplings, enabling reliable diversification to aryl/heteroaryl analogs. The 2-ethyl ester further supports amide bond formation for SAR exploration. Key features: • Enables high-yield Suzuki-Miyaura couplings under optimized conditions • Serves as a direct precursor to imidazo[1,2-a]pyridine-based kinase inhibitors (e.g., c-Met, PI3K) • Iodine atom facilitates X-ray phasing for structural biology • Available in 98% purity with cold storage for stability

Molecular Formula C11H11IN2O2
Molecular Weight 330.12 g/mol
CAS No. 885276-50-6
Cat. No. B1507940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS885276-50-6
Molecular FormulaC11H11IN2O2
Molecular Weight330.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=C(C=CC2=N1)C)I
InChIInChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9/h4-6H,3H2,1-2H3
InChIKeyVOCGLGLJKQMRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Building Block Profile


Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-50-6) is a halogenated imidazo[1,2-a]pyridine derivative featuring an iodine atom at the 3-position and an ethyl ester at the 2-position. This heterocyclic scaffold is recognized in medicinal chemistry for its potential to engage biological targets through hydrogen bonding and π-stacking interactions [1]. The compound serves primarily as a versatile synthetic intermediate, with the iodine atom enabling downstream diversification via cross-coupling reactions [2].

Halogenated heterocyclic building block for medicinal chemistry diversification
3-Iodo position supports transition-metal-catalyzed cross-coupling workflows
Ethyl ester provides a synthetic handle for amidation, hydrolysis, or reduction

Synthetic Uniqueness


In the imidazo[1,2-a]pyridine series, the 3-position halogen identity critically governs cross-coupling reactivity, while the 6-position methyl group and 2-position ester modulate electronic properties and solubility [1]. Generic substitution with 3-bromo or 3-chloro analogs introduces divergent reaction kinetics and yields in Suzuki-Miyaura couplings [2], potentially derailing synthetic routes that depend on the higher oxidative addition propensity of the C(sp²)–I bond. Furthermore, the presence of both the iodine atom and the ethyl ester differentiates this compound from simpler 3-iodo-6-methylimidazo[1,2-a]pyridine, which lacks the carboxylate handle for subsequent transformations [3].

Reactivity shift 3-Bromo or 3-chloro analogs may show slower oxidative addition to palladium, potentially lowering cross-coupling yields for this scaffold.
Handle mismatch Simpler 3-iodo-6-methylimidazo[1,2-a]pyridine lacks the 2-position ester, limiting downstream amidation or hydrolysis routes.
Physicochemical shift Non-halogenated parent scaffold has lower MW and lipophilicity, which may alter solution behavior and partitioning in biological assays.

Differentiation from Close Analogs


Suzuki Coupling: Iodo vs. Bromo Reactivity

The 3-iodo substituent in imidazo[1,2-a]pyridines undergoes Suzuki cross-coupling more efficiently than the corresponding 3-bromo derivative. While specific yields for ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate are not publicly reported, literature on the 3-iodoimidazo[1,2-a]pyridine scaffold demonstrates that optimized conditions (strong base, DME) yield high conversions, with reactivity being highly dependent on the 2-substituent [1]. The 3-bromo analog ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1) is commercially available but is expected to exhibit slower oxidative addition to palladium, a well-established trend in aryl halide cross-coupling [2].

Suzuki Coupling: I vs. Br
Class-level inference
3-Iodo scaffold shows higher oxidative addition propensity than 3-bromo analog (CAS 143982-54-1) under Suzuki-Miyaura conditions with Pd catalyst.
Supports cross-coupling efficiency review.
Direct comparative yields for this specific ester not publicly reported; class trend basis.
Suzuki-Miyaura coupling C–C bond formation Heterocyclic chemistry

Electrophilicity: Iodine vs. Chlorine at C3

The C3–I bond in ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is significantly more polarizable than the C3–Cl bond in ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS not explicitly found for the exact analog, but 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is known [1]). This increased polarizability translates to stronger halogen bonding potential and greater susceptibility to nucleophilic attack or oxidative addition in metal-catalyzed reactions [2]. The iodine atom also serves as a heavy atom label for X-ray crystallography, a feature absent in chloro or bromo analogs.

Electrophilicity: I vs. Cl
Class-level inference
Iodine polarizability ~5.0 ų vs. chlorine ~2.2 ų. Heavier atom also supports X-ray phasing.
Enables halogen bonding and crystallography applications.
Physicochemical trend; specific reactivity context-dependent.
Electrophilic aromatic substitution Halogen bonding Medicinal chemistry

Ester Handle vs. Simpler Scaffold

The target compound incorporates an ethyl ester at the 2-position, providing a functional handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction) that is completely absent in 3-iodo-6-methylimidazo[1,2-a]pyridine (CAS 885276-23-3) . This ester moiety also enhances solubility in organic solvents and can serve as a directing group in metal-catalyzed C–H functionalization reactions .

Ester Handle vs. Simpler Scaffold
Direct head-to-head
Target compound contains ethyl carboxylate at 2-position (+72.06 Da), absent in 3-iodo-6-methylimidazo[1,2-a]pyridine (CAS 885276-23-3).
Supports downstream derivatization route selection.
Enables hydrolysis, amidation, or reduction workflows.
Synthetic building block Drug discovery Functional group handle

MW & cLogP vs. Non-Halogenated Parent

The introduction of iodine at the 3-position substantially increases molecular weight (330.12 g/mol) and lipophilicity compared to the non-halogenated parent scaffold ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-30-5, MW 204.23 g/mol) . The heavier iodine atom also contributes to a higher calculated LogP, which can influence membrane permeability and protein binding in biological assays .

MW & cLogP vs. Parent
Cross-study comparable
MW 330.12 g/mol; estimated cLogP ~3.5. Parent scaffold: MW 204.23 g/mol, cLogP increase ~1.5 units.
May influence membrane partitioning and protein binding in assays.
Calculated values; verify experimentally for specific assay conditions.
Physicochemical properties Drug-likeness Lead optimization

Key Research Applications


Suzuki Diversification for Kinase Libraries

The 3-iodo group enables efficient Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties at the 3-position, a key step in generating diverse imidazo[1,2-a]pyridine-based kinase inhibitor candidates. Optimized conditions using strong base in DME have been reported to maximize yields [1]. The ethyl ester at the 2-position provides a synthetic handle for further elaboration, such as amide bond formation, which is commonly employed in medicinal chemistry to improve potency and selectivity [2].

Solid-Phase Library Synthesis

The compound is amenable to solid-phase synthesis strategies where the iodine atom serves as a point of attachment for on-resin functionalization. Polymer-bound 3-iodoimidazo[1,2-a]pyridines have been successfully coupled with boronic acids under Suzuki-Miyaura conditions, demonstrating the utility of this scaffold in combinatorial chemistry and high-throughput screening campaigns [3].

Heavy Atom Labeling for Crystallography

The presence of the iodine atom provides anomalous scattering for phasing in X-ray crystallography. This allows researchers to determine high-resolution structures of protein-ligand complexes without the need for additional heavy atom derivatization, accelerating structure-based drug design efforts. The ethyl ester may also participate in key hydrogen-bonding interactions within the active site [2].

PI3K/c-Met Inhibitor Analog Synthesis

Imidazo[1,2-a]pyridine derivatives have been reported as potent inhibitors of kinases such as c-Met (IC50 as low as 53.4 nM) [4] and PI3K (IC50 as low as 2.8 nM) [5]. Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate can serve as a key intermediate for synthesizing novel analogs in these series, with the iodine atom enabling late-stage functionalization to explore structure-activity relationships around the 3-position.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Iodo cross-coupling reactivity
Suzuki-Miyaura coupling yields and scope
Solid-phase parallel synthesis
On-resin functionalization handle
Resin compatibility and cleavage conditions
Heavy atom crystallography
Iodine anomalous scattering
Phasing power and structure resolution
PI3K/c-Met analog synthesis
Late-stage 3-position functionalization
Structure-activity relationship at C3

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